![molecular formula C9H16N2 B13818211 1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene-](/img/structure/B13818211.png)
1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- is a bicyclic organic compound known for its unique structure and diverse applications in various fields of science and industry. This compound is characterized by its rigid bicyclic framework, which imparts significant stability and reactivity, making it a valuable component in synthetic chemistry and other scientific research areas .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternative methodologies include the stereochemical control achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures to ensure selective and efficient reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups attached to the bicyclic framework .
科学研究应用
1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
作用机制
The mechanism of action of 1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into particular binding sites on target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects in different applications .
相似化合物的比较
Similar Compounds
Similar compounds to 1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- include other bicyclic amines and azabicyclo compounds, such as:
- 1,8-Diazabicyclo[5.4.0]undec-7-ene
- 1,4-Diazabicyclo[2.2.2]octane
- 1,5-Diazabicyclo[4.3.0]non-5-ene
Uniqueness
What sets 1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- apart from these similar compounds is its specific structural features, such as the 7,7-dimethyl-3-methylene substitution, which imparts unique reactivity and stability. These characteristics make it particularly valuable in applications requiring precise control over molecular interactions and transformations .
属性
分子式 |
C9H16N2 |
|---|---|
分子量 |
152.24 g/mol |
IUPAC 名称 |
7,7-dimethyl-3-methylidene-1,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H16N2/c1-7-4-8-5-9(2,3)11(6-7)10-8/h8,10H,1,4-6H2,2-3H3 |
InChI 键 |
FJISALWZTYPCLW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2CC(=C)CN1N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;4-[[9-[(4aR,6R,7R,7aR)-7-(3-carboxypropanoyloxy)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]amino]-4-oxobutanoic acid](/img/structure/B13818134.png)
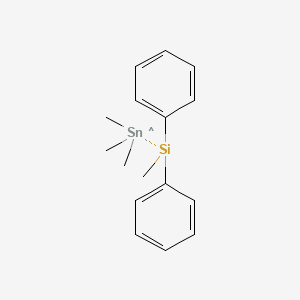

![2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate](/img/structure/B13818144.png)
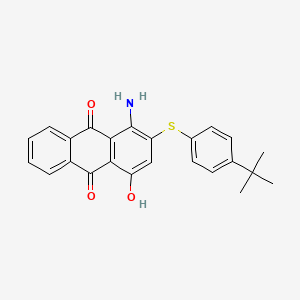
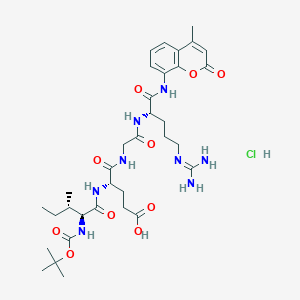

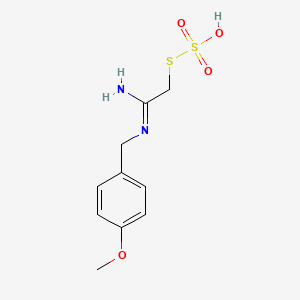

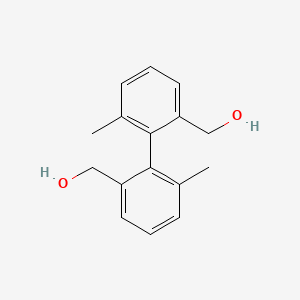
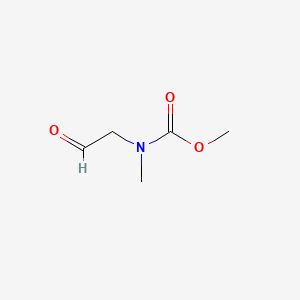

![Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate](/img/structure/B13818192.png)

